molecular formula C16H22ClNO B564969 N-Formyl N,N-Didesmethyl Sibutramine-d6 CAS No. 1185163-48-7

N-Formyl N,N-Didesmethyl Sibutramine-d6

Cat. No.: B564969
CAS No.: 1185163-48-7
M. Wt: 285.845
InChI Key: IYVDPOSYKKHSFG-QYDDHRNTSA-N
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Description

N-Formyl N,N-Didesmethyl Sibutramine-d6 is a deuterated derivative of N-Formyl N,N-Didesmethyl Sibutramine, which is a metabolite of Sibutramine. Sibutramine is a serotonin and noradrenaline reuptake inhibitor that was previously used as an appetite suppressant for the treatment of obesity . The deuterated form, this compound, is often used in scientific research for its stability and to trace metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Formyl N,N-Didesmethyl Sibutramine-d6 can be synthesized from Sibutramine through a series of chemical reactions. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The deuteration step is particularly critical and may involve specialized equipment to ensure the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

N-Formyl N,N-Didesmethyl Sibutramine-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted formyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-Formyl N,N-Didesmethyl Sibutramine-d6 has several applications in scientific research:

Mechanism of Action

N-Formyl N,N-Didesmethyl Sibutramine-d6 exerts its effects primarily through the inhibition of serotonin and noradrenaline reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and resulting in appetite suppression and increased energy expenditure. The molecular targets include serotonin and noradrenaline transporters, and the pathways involved are related to neurotransmitter release and reuptake .

Comparison with Similar Compounds

Similar Compounds

    N-Formyl N,N-Didesmethyl Sibutramine: The non-deuterated form, which has similar biological activity but lacks the stability and tracing capabilities of the deuterated version.

    Sibutramine: The parent compound, which is a more potent serotonin and noradrenaline reuptake inhibitor.

    N,N-Didesmethyl Sibutramine: An intermediate in the synthesis of N-Formyl N,N-Didesmethyl Sibutramine-d6, with similar but less pronounced effects.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research settings where accurate tracking of metabolic pathways is essential .

Properties

CAS No.

1185163-48-7

Molecular Formula

C16H22ClNO

Molecular Weight

285.845

IUPAC Name

N-[1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutyl]formamide

InChI

InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19)/i3D2,8D2,9D2

InChI Key

IYVDPOSYKKHSFG-QYDDHRNTSA-N

SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O

Synonyms

{N-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutyl}formamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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